1,2-Dichloroheptane
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Overview
Description
1,2-Dichloroheptane is an organic compound with the molecular formula C(_7)H(_14)Cl(_2). It is a member of the class of organochlorides, which are compounds containing a carbon-chlorine bond. This compound is characterized by the presence of two chlorine atoms attached to the first and second carbon atoms of a heptane chain .
Preparation Methods
1,2-Dichloroheptane can be synthesized through the halogenation of 1-heptene. The reaction involves the addition of chlorine (Cl(_2)) to 1-heptene in the presence of carbon tetrachloride (CCl(_4)) as a solvent. This halogen addition reaction results in the formation of this compound .
Reaction: [ \text{C}7\text{H}{14} + \text{Cl}_2 \rightarrow \text{C}7\text{H}{14}\text{Cl}_2 ]
Chemical Reactions Analysis
1,2-Dichloroheptane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be substituted by other nucleophiles. For example, reacting with sodium hydroxide (NaOH) can replace chlorine atoms with hydroxyl groups, forming heptane-1,2-diol.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes. For instance, treating with potassium tert-butoxide (KOtBu) can result in the formation of heptene.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH(_4)), converting it to heptane.
Scientific Research Applications
1,2-Dichloroheptane has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other organochlorides and related compounds.
Biology: The compound can be used in studies involving the effects of organochlorides on biological systems.
Medicine: While not directly used as a drug, it serves as a model compound in pharmacological research to study the behavior of similar organochlorides.
Mechanism of Action
The mechanism of action of 1,2-dichloroheptane involves its interaction with nucleophiles and bases. The chlorine atoms, being electronegative, make the carbon atoms they are attached to electrophilic. This electrophilicity allows nucleophiles to attack these carbon atoms, leading to substitution or elimination reactions. The pathways involved include nucleophilic substitution (S(_N)1 and S(_N)2) and elimination (E1 and E2) mechanisms .
Comparison with Similar Compounds
1,2-Dichloroheptane can be compared with other similar compounds such as:
1,1-Dichloroheptane: This compound has both chlorine atoms attached to the same carbon atom, leading to different reactivity and properties.
1,2-Dichloropentane: Similar in structure but with a shorter carbon chain, affecting its physical and chemical properties.
1,2-Dichloropropane: A smaller molecule with similar reactivity but different applications due to its size and structure
Properties
IUPAC Name |
1,2-dichloroheptane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14Cl2/c1-2-3-4-5-7(9)6-8/h7H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCSJABQCRFUCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80502254 |
Source
|
Record name | 1,2-Dichloroheptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80502254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10575-87-8 |
Source
|
Record name | 1,2-Dichloroheptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80502254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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